

1-Dodecylpyridinium Bromide (DPB): A Technical Guide for Researchers & Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Dodecylpyridinium bromide*

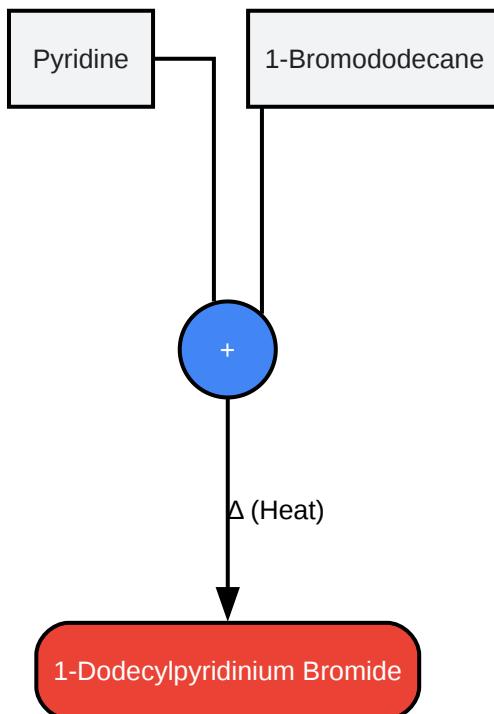
Cat. No.: *B092792*

[Get Quote](#)

Executive Summary

1-Dodecylpyridinium bromide (DPB), a cationic surfactant and ionic liquid, stands at the forefront of materials science with significant implications for pharmaceutical and biotechnological applications. Its unique amphiphilic structure, comprising a hydrophilic pyridinium head group and a hydrophobic twelve-carbon alkyl chain, underpins its diverse functionalities.^[1] This guide provides an in-depth analysis of DPB's core properties, mechanisms of action, and practical applications. It serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and evidence-based insights to harness the full potential of this versatile compound.

Core Physicochemical & Structural Properties


1-Dodecylpyridinium bromide (CAS No: 104-73-4) is a quaternary ammonium salt that presents as a white to off-white solid.^[1] Its defining characteristic is its amphiphilic nature, which dictates its behavior in aqueous and non-aqueous environments.

Chemical Structure & Synthesis

DPB consists of a positively charged pyridinium ring attached to a long dodecyl (C12) alkyl chain, with a bromide anion providing charge neutrality.^[1]

The synthesis of DPB is a straightforward nucleophilic substitution reaction, typically involving the quaternization of pyridine with 1-bromododecane.^{[2][3]} The reaction proceeds by heating the reactants, often in a solvent like ethanol or methanol, or even neat, followed by purification.^{[2][4]}

Diagram 1: Synthesis of **1-Dodecylpyridinium Bromide**

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of DPB.

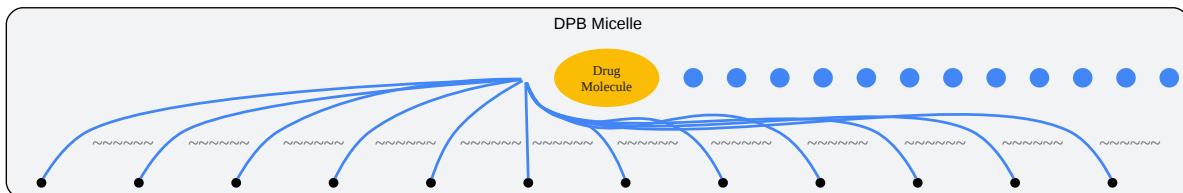
Key Physicochemical Data

The functional properties of DPB are quantified by several key parameters, summarized below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₃₀ BrN	[1][5]
Molecular Weight	328.33 g/mol	[5][6]
Appearance	White to off-white solid/powder	
Melting Point	89-90 °C	[6]
Solubility	Soluble in polar solvents (water, alcohols)	[1]
Critical Micelle Concentration (CMC)	~16 mM in water	[7]

Mechanism of Action & Core Applications

DPB's utility stems from its surfactant properties and its ability to interact with and disrupt biological membranes. This dual functionality makes it a valuable tool in diverse scientific fields.


Surfactant & Micellar Properties

Above a specific concentration in an aqueous solution, the Critical Micelle Concentration (CMC), DPB monomers self-assemble into spherical structures called micelles.[7] In these micelles, the hydrophobic dodecyl tails form a core, shielded from the water, while the hydrophilic pyridinium heads form the outer corona. This process is fundamental to its application in solubilization and drug delivery.[7] The CMC is a critical parameter, as it marks the concentration at which the surfactant's properties, like surface tension reduction and solubilization capacity, become most effective.[7]

Applications in Drug Delivery

The hydrophobic core of DPB micelles can encapsulate poorly water-soluble drug molecules, significantly enhancing their aqueous solubility and bioavailability. This makes DPB a promising excipient in pharmaceutical formulations.[8]

Diagram 2: Drug Encapsulation in a DPB Micelle

[Click to download full resolution via product page](#)

Caption: Hydrophobic drug encapsulated within the core of a DPB micelle.

Antimicrobial Activity

DPB exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.^{[1][9]} The primary mechanism of action involves the disruption of the bacterial cell membrane.^{[3][9]} The cationic pyridinium head group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic dodecyl tail penetrates the lipid bilayer. This insertion compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death.^[3] Some studies suggest that its efficacy against resistant strains, such as MRSA, can be enhanced in the presence of efflux pump inhibitors.^{[3][9]}

Other Industrial Applications

Beyond biomedical uses, DPB serves as:

- A Phase Transfer Catalyst: Facilitating reactions between reactants in immiscible phases.^[1]
- An Intermediate in Chemical Synthesis: Used in the production of more complex molecules.^[10]
- A Component in Photoresists: Utilized in the electronics industry for manufacturing semiconductors.^[10]

Key Experimental Protocols

To ensure reproducibility and scientific rigor, this section provides standardized protocols for the synthesis and characterization of DPB.

Protocol: Synthesis and Purification of DPB

This protocol describes the synthesis of DPB from pyridine and 1-bromododecane.

Materials:

- Pyridine (reagent grade)
- 1-Bromododecane (reagent grade)
- Diethyl ether (anhydrous)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Filtration apparatus (Büchner funnel)

Procedure:

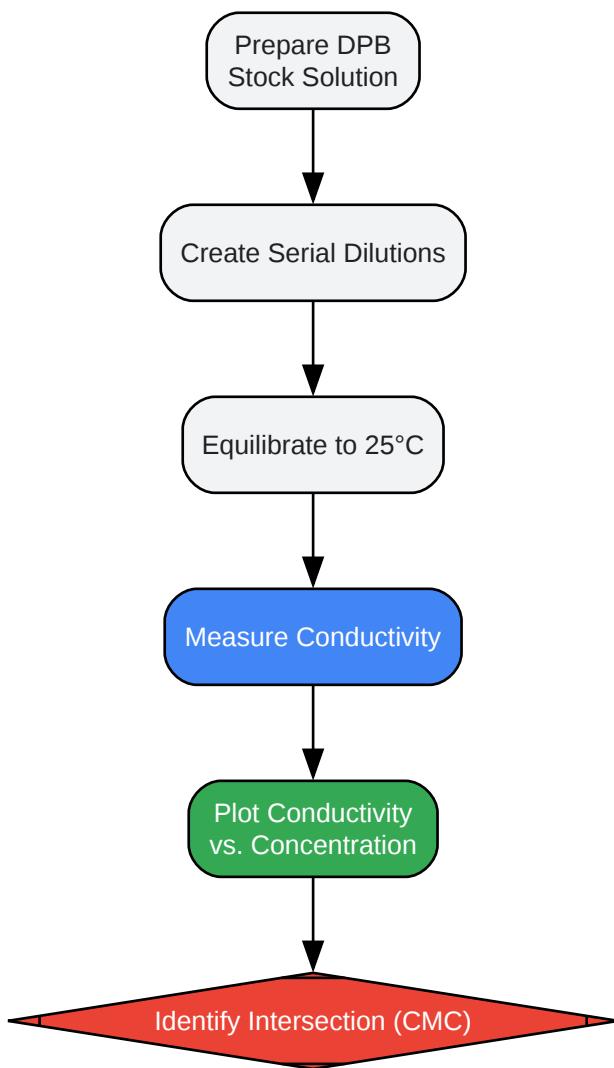
- Reaction Setup: In a round-bottom flask, combine pyridine and a slight molar excess of 1-bromododecane.
- Heating: Heat the reaction mixture to 80°C under continuous stirring. The reaction is typically carried out for 17 hours.[\[2\]](#)
- Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The formation of a white precipitate (DPB) should be observed.[\[2\]](#)
- Isolation: Filter the white precipitate using a Büchner funnel.
- Washing: Wash the collected solid multiple times with cold diethyl ether to remove unreacted starting materials.[\[2\]](#)
- Drying: Dry the purified product under vacuum to yield DPB as a white powder.

Protocol: Determination of Critical Micelle Concentration (CMC) via Conductometry

This protocol outlines a common method for determining the CMC of DPB in an aqueous solution.

Principle: The conductivity of an ionic surfactant solution changes as micelles form. Below the CMC, conductivity increases linearly with concentration as individual ions contribute to charge transport. Above the CMC, newly added surfactant molecules form neutral-like micelles, causing the slope of the conductivity vs. concentration plot to decrease. The intersection of the two linear portions indicates the CMC.[11][12]

Materials:


- Purified **1-Dodecylpyridinium Bromide** (DPB)
- High-purity deionized water
- Conductivity meter with a temperature-controlled cell
- Volumetric flasks and pipettes

Procedure:

- **Stock Solution:** Prepare a concentrated stock solution of DPB in deionized water (e.g., 50 mM).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution, spanning a concentration range both below and above the expected CMC (~16 mM).
- **Temperature Equilibration:** Allow each solution to equilibrate to a constant temperature (e.g., 25°C) in the conductivity cell.
- **Measurement:** Record the conductivity of each solution.
- **Data Analysis:**
 - Plot the measured conductivity (y-axis) against the DPB concentration (x-axis).

- Identify the two distinct linear regions in the plot.
- Perform a linear regression for each region to obtain two equations.
- The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).

Diagram 3: Workflow for CMC Determination via Conductometry

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for determining the CMC of DPB.

Safety, Handling, and Toxicology

As with all quaternary ammonium compounds, proper handling of DPB is essential.

- **Handling:** Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[\[6\]](#) Avoid the formation of dust.[\[6\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#)
- **Hazards:** DPB is classified as an irritant. Safety data for the closely related 1-dodecylpyridinium chloride indicates it can cause skin and serious eye irritation.[\[13\]](#) Quaternary ammonium compounds can also be toxic to aquatic life.[\[13\]](#)
- **Toxicity:** The bromide ion itself can have toxic effects at high concentrations, though exposure from DPB under normal laboratory use is minimal.[\[14\]](#) The primary toxicity concern is the compound's irritant nature and its effects on cell membranes.

Conclusion and Future Outlook

1-Dodecylpyridinium bromide is a highly versatile cationic ionic liquid with a well-established foundation of physicochemical properties and a growing portfolio of advanced applications. Its role as a surfactant, membrane-active agent, and catalyst makes it a compound of significant interest in drug delivery, antimicrobial research, and industrial chemistry. Future research will likely focus on modifying its structure to fine-tune its properties, such as creating derivatives with lower toxicity and enhanced biodegradability, and developing novel drug delivery systems that leverage its unique micellar characteristics for targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 104-73-4: 1-dodecylpyridinium bromide | CymitQuimica [cymitquimica.com]
- 2. 1-Dodecylpyridinium bromide | 104-73-4 [chemicalbook.com]
- 3. applications.emro.who.int [applications.emro.who.int]

- 4. prepchem.com [prepchem.com]
- 5. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. bocsci.com [bocsci.com]
- 9. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. chemos.de [chemos.de]
- 14. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Dodecylpyridinium Bromide (DPB): A Technical Guide for Researchers & Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092792#1-dodecylpyridinium-bromide-as-a-cationic-ionic-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com